

troubleshooting solubility issues of 1-Aminocyclohexane-1-carboxylic acid hydrochloride

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Compound of Interest

Compound Name: 1-Aminocyclohexane-1-carboxylic acid hydrochloride

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Technical Support Center: 1-Aminocyclohexane-1-carboxylic acid hydrochloride

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of **1-Aminocyclohexane-1-carboxylic acid hydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 1-Aminocyclohexane-1-carboxylic acid hydrochloride?

A1: 1-Aminocyclohexane-1-carboxylic acid hydrochloride is the salt form of an alpha-amino acid, a structure that enhances its solubility in water.^[1] It is a white to off-white crystalline powder that is soluble in water, slightly soluble in methanol, and soluble in DMSO.^[2]^[3]^[4] Due to the hydrophobic nature of its cyclohexane ring, its solubility in non-polar organic solvents is generally limited.^[5] The compound is also known to be hygroscopic, meaning it can absorb moisture from the air.^[3]

Q2: How does pH influence the solubility of this compound?

A2: As an amino acid derivative, the compound possesses both a carboxylic acid group and an amino group, allowing it to act as an acid or a base.[1] Consequently, its solubility is highly dependent on the pH of the solution. The reported pKa values are approximately 2.65 for the carboxylic acid group and 10.03 for the amino group.[3] Solubility is generally lowest near its isoelectric point and increases significantly in acidic or alkaline conditions.

Q3: How does temperature affect solubility?

A3: For most solid solutes, including **1-Aminocyclohexane-1-carboxylic acid hydrochloride**, solubility in a liquid solvent tends to increase with temperature.[5] If you are encountering difficulty dissolving the compound, gentle warming of the solution can be an effective strategy.

Q4: Why might the compound fail to dissolve completely even in water?

A4: Several factors could lead to incomplete dissolution. You may be attempting to prepare a solution with a concentration that exceeds its maximum solubility limit. The dissolution rate could also be slow, requiring more time, increased agitation (stirring or vortexing), or sonication. Finally, the chemical stability of the compound in the dissolution medium can be a factor; degradation, which can be pH-dependent, may affect solubility.[6][7]

Q5: Could the type of filter used during sample preparation affect my results?

A5: Yes, filtration is a critical step. For compounds like this that contain both amino and carboxylic acid groups, there is a risk of binding to certain types of filter membranes, such as nylon.[8] This binding can reduce the apparent concentration of the dissolved compound. It is recommended to validate your filter type or use filters with low binding characteristics, such as hydrophilic PTFE or PVDF.[8]

Data Summary

Quantitative solubility data is crucial for experimental design. The tables below summarize the available information.

Table 1: Solubility in Common Solvents

Solvent	Solubility	Notes
Water	27,300 mg/L	The hydrochloride salt form enhances aqueous solubility. [1] [9]
Methanol	Slightly Soluble	Specific quantitative data is not readily available. [3]
DMSO	Soluble	Often used for preparing stock solutions in biological assays. [4]
Non-polar Organic Solvents	Limited Solubility	The cyclohexane ring contributes to hydrophobicity. [5]

Table 2: Influence of Physicochemical Parameters on Solubility

Parameter	Effect on Solubility	Recommendations
pH	Highly dependent. Lowest near the isoelectric point, higher in acidic or basic conditions.	Adjust the pH of the aqueous solvent away from the neutral range to enhance solubility.
Temperature	Generally increases with higher temperatures. [5]	Gently warm the solution while stirring to aid dissolution. Avoid excessive heat to prevent degradation.
Agitation	Increased agitation (stirring, vortexing, sonication) improves the rate of dissolution.	Use a magnetic stirrer or sonicator for faster and more complete dissolution.

Troubleshooting Guide

Use the following table to diagnose and resolve common solubility challenges.

Issue	Possible Cause(s)	Recommended Solution(s)
Compound does not dissolve or dissolves very slowly	1. Concentration exceeds solubility limit.2. Insufficient agitation or time.3. Low temperature of the solvent.	1. Verify the concentration against the solubility data. Prepare a more dilute solution if necessary.2. Increase mixing using a magnetic stirrer or sonicator. Allow more time for dissolution.3. Gently warm the solution while stirring.
Solution is cloudy or contains suspended particles	1. Presence of insoluble impurities in the compound.2. pH of the solvent is near the compound's isoelectric point, causing precipitation.3. Slow dissolution kinetics.	1. Filter the solution through a 0.22 µm or 0.45 µm filter appropriate for your solvent.2. Adjust the pH of the solvent to be more acidic (e.g., pH < 4) or basic (e.g., pH > 9).3. Continue agitation/sonication and allow more time.
Compound precipitates out of solution after initial dissolution	1. The solution is supersaturated.2. A change in temperature or pH occurred after dissolution.3. Solvent evaporation has increased the concentration.4. The compound is degrading in the solvent. [6] [7]	1. Prepare a fresh solution at a slightly lower concentration.2. Store the solution at a constant temperature and ensure the pH is stable.3. Store solutions in tightly sealed containers.4. Prepare solutions fresh before use. Investigate the stability of the compound in your specific medium.
Inconsistent solubility results between batches or experiments	1. Lot-to-lot variability in the purity of the compound.2. The compound is hygroscopic and has absorbed atmospheric water. [3] 3. Inconsistent preparation of solvents or buffers.	1. Use a compound from the same manufacturing lot for a set of related experiments.2. Store the compound in a desiccator to prevent moisture absorption.3. Standardize all solvent and buffer preparation protocols.

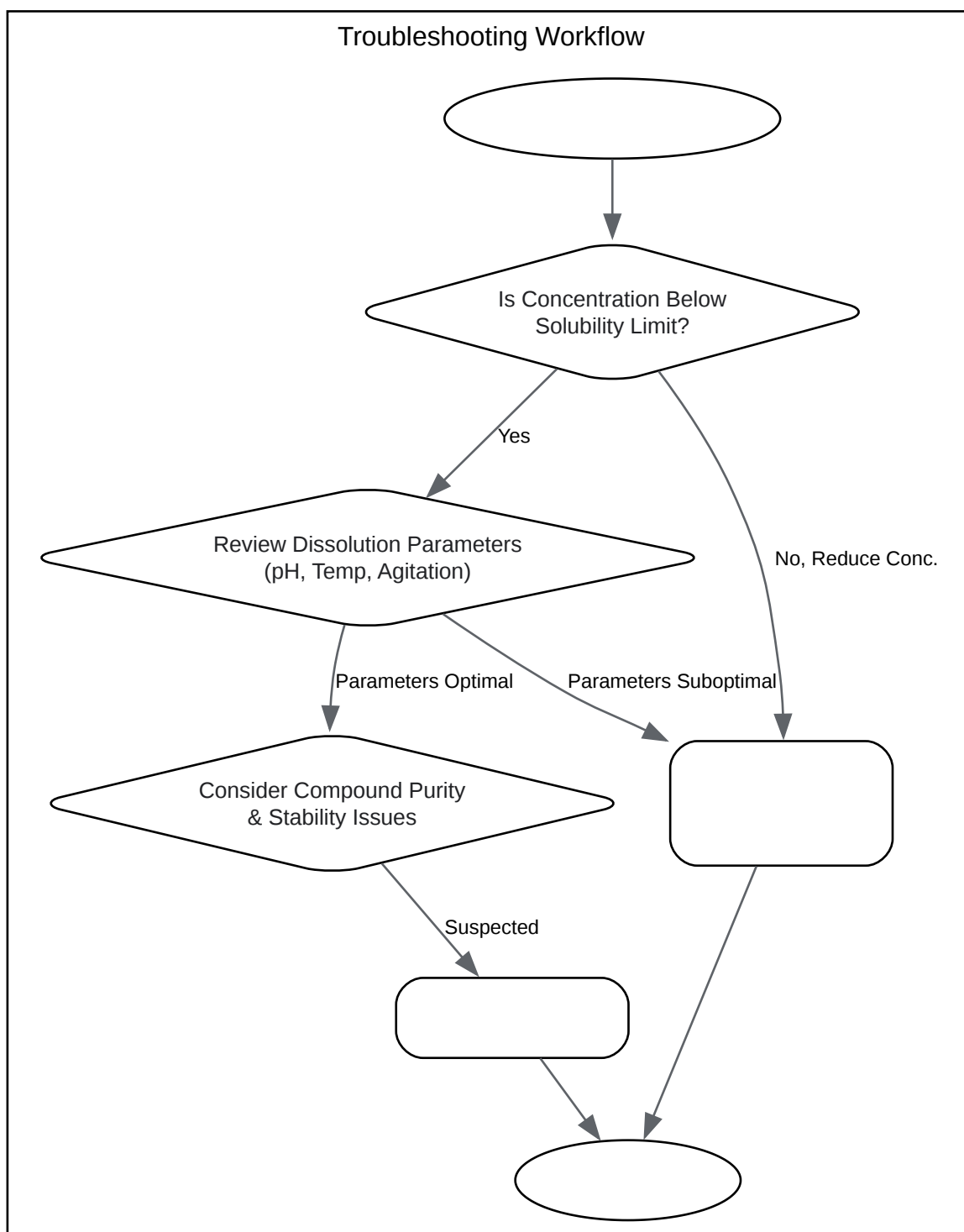
Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

- **Weighing:** Accurately weigh the desired amount of **1-Aminocyclohexane-1-carboxylic acid hydrochloride** in a suitable container. Account for the purity of the compound if it is less than 100%.
- **Solvent Addition:** Add a portion (e.g., 80%) of the final volume of high-purity water (e.g., Milli-Q® or equivalent) to the weighing container.
- **Dissolution:** Place a magnetic stir bar in the container and place it on a magnetic stir plate. Stir the solution until the compound is fully dissolved. Sonication or gentle warming can be used to expedite this process.
- **Final Volume:** Once fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of the solvent and add the rinse to the flask to ensure a complete transfer. Add solvent to reach the final desired volume.
- **Filtration (Optional):** If the solution appears cloudy or for sterile applications, filter it through a low-protein-binding 0.22 µm syringe filter (e.g., PVDF or hydrophilic PTFE).
- **Storage:** Store the solution in a tightly sealed container at the recommended temperature (typically 2-8°C for short-term storage or frozen for long-term storage, stability permitting).

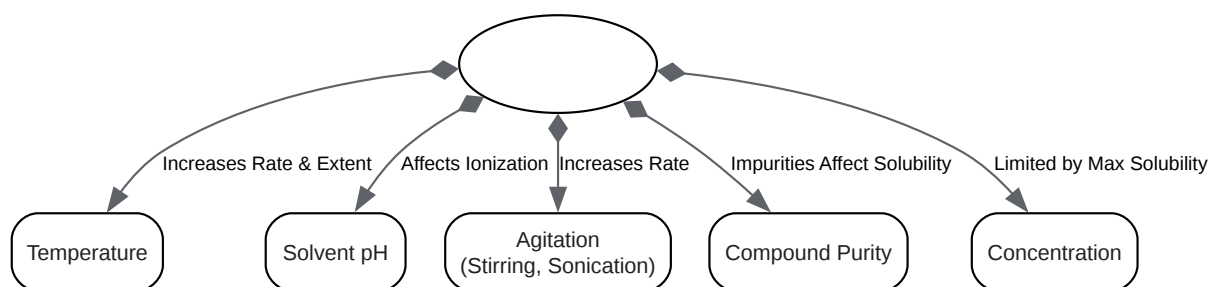
Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting solubility.



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Caption: A logical workflow for troubleshooting solubility issues.



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Caption: Key factors influencing the dissolution process.

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